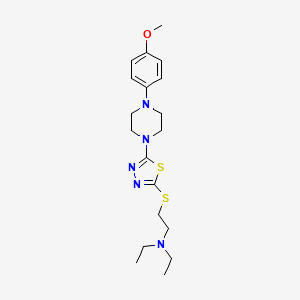
2-Bromo-1-chloro-5-methyl-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-1-chloro-5-methyl-3-nitrobenzene” is an organic compound that belongs to the class of nitrogen derivatives known as nitro compounds . It consists of a benzene ring substituted with bromo, chloro, methyl, and nitro groups .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . The synthesis of benzene derivatives often involves electrophilic substitution reactions . A Friedel Crafts acylation followed by a Clemmensen Reduction could be a possible method for the synthesis .Molecular Structure Analysis
The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The numbering of substituted benzene derivatives follows the lowest locant rule after prioritizing the functional group .Chemical Reactions Analysis
The cation formed during electrophilic substitution reactions may bond to a nucleophile to give a substitution or addition product, transfer a proton to a base, giving a double bond product, or rearrange to a more stable carbocation .Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution Reactions :
- The study by Gold, Miri, and Robinson (1980) discusses the use of sodium borohydride in reactions with o-bromo- and p-chloro-nitrobenzenes, leading to the formation of nitrobenzene and aromatic hydrogen exchange. They highlight the formation of hydride Meisenheimer adducts as intermediates in these reactions (Gold, Miri, & Robinson, 1980).
Halogenation Processes :
- Research by Bovonsombat and Mcnelis (1993) on the ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts can be relevant for understanding the chemical behavior of compounds like 2-Bromo-1-chloro-5-methyl-3-nitrobenzene (Bovonsombat & Mcnelis, 1993).
Electrochemical Reduction :
- Barnes et al. (2011) explored the electrochemical reduction of 2-nitrobromobenzene in acetonitrile, providing insights into the reduction mechanisms and kinetics relevant to similar compounds (Barnes et al., 2011).
- Compton and Dryfe (1994) investigated the photoelectrochemical reduction of p-bromo-nitrobenzene, which might offer relevant data on the photochemical behavior of 2-Bromo-1-chloro-5-methyl-3-nitrobenzene (Compton & Dryfe, 1994).
Solute-Solvent Complexation :
- Zheng et al. (2005) studied the dynamics of solute-solvent complexation, which might be applicable to understanding how 2-Bromo-1-chloro-5-methyl-3-nitrobenzene interacts with solvents (Zheng et al., 2005).
Anisotropic Displacement Parameters :
- Mroz et al. (2020) conducted a study on anisotropic displacement parameters in 1-(halomethyl)-3-nitrobenzene, which includes compounds similar to 2-Bromo-1-chloro-5-methyl-3-nitrobenzene. This research can provide insights into the structural aspects of such compounds (Mroz et al., 2020).
Photometric Determination :
- Canbäck and Zajaczkowska (1950) discussed the photometric determination of chloronitrobenzene, which can be related to techniques for analyzing 2-Bromo-1-chloro-5-methyl-3-nitrobenzene (Canbäck & Zajaczkowska, 1950).
Eigenschaften
IUPAC Name |
2-bromo-1-chloro-5-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKNPAQAGGMCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-chloro-5-methyl-3-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


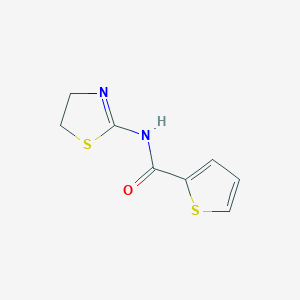
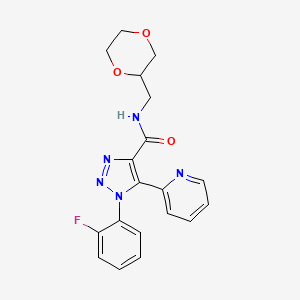
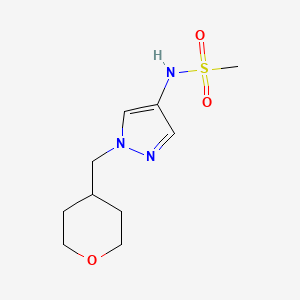
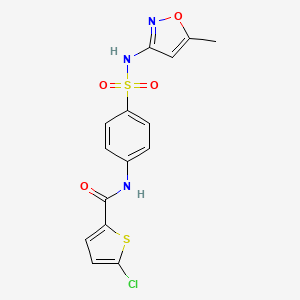
![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2719435.png)
![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2719437.png)
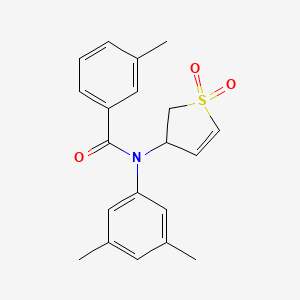
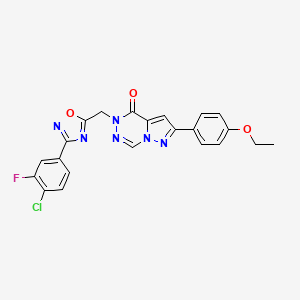
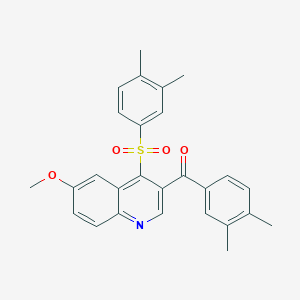


![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2719446.png)
